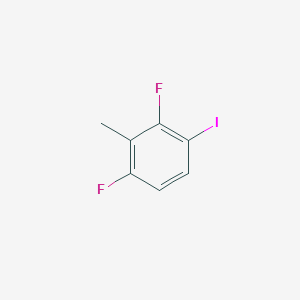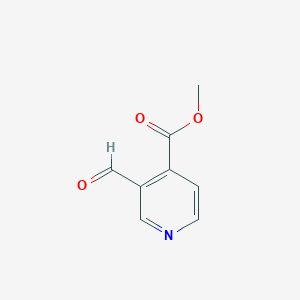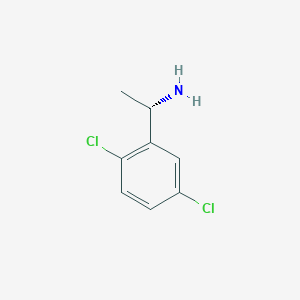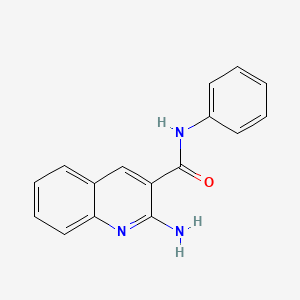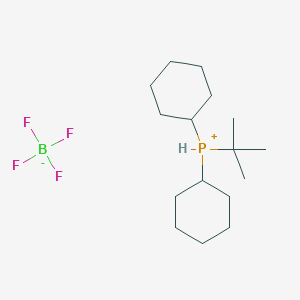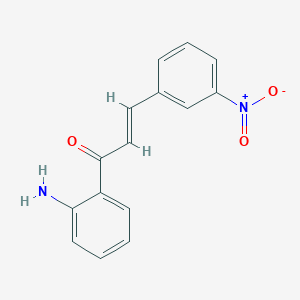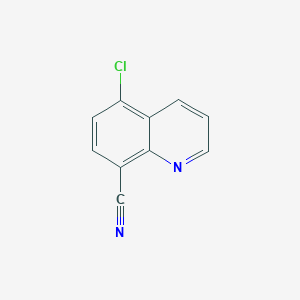
5-Chloroquinoline-8-carbonitrile
Übersicht
Beschreibung
5-Chloroquinoline-8-carbonitrile, also known as 5-CQCN, is a heterocyclic aromatic compound that has been increasingly studied in recent years due to its potential applications in medicinal chemistry and drug discovery. 5-CQCN has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
5-Chloroquinoline-8-carbonitrile has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In addition, 5-Chloroquinoline-8-carbonitrile has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. This makes it a potential therapeutic target for the treatment of Alzheimer’s disease and other neurological disorders.
Wirkmechanismus
The exact mechanism of action of 5-Chloroquinoline-8-carbonitrile is not yet fully understood. However, it is believed to act by blocking the binding of acetylcholine to the acetylcholinesterase enzyme, which is involved in the regulation of neurotransmitter release. In addition, 5-Chloroquinoline-8-carbonitrile has been found to inhibit the activity of several other enzymes, including cyclooxygenase and lipoxygenase, which are involved in the biosynthesis of inflammatory mediators.
Biochemical and Physiological Effects
5-Chloroquinoline-8-carbonitrile has been found to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 5-Chloroquinoline-8-carbonitrile can inhibit the growth of several types of cancer cells, including breast, ovarian, and prostate cancer cells. In addition, 5-Chloroquinoline-8-carbonitrile has been found to possess anti-inflammatory, antimicrobial, and antioxidant properties. It has also been found to reduce the production of pro-inflammatory mediators, such as nitric oxide and prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Chloroquinoline-8-carbonitrile in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized in high yields. In addition, 5-Chloroquinoline-8-carbonitrile is stable and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. 5-Chloroquinoline-8-carbonitrile is a highly reactive compound and can react with other compounds in the reaction mixture, which can lead to the formation of unwanted side products. In addition, 5-Chloroquinoline-8-carbonitrile is a toxic compound and should be handled with care.
Zukünftige Richtungen
The potential future directions for the use of 5-Chloroquinoline-8-carbonitrile in medicinal chemistry and drug discovery are numerous. It could be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. In addition, 5-Chloroquinoline-8-carbonitrile could be used as a tool to study the mechanisms of action of other drugs, such as anti-inflammatory and anti-cancer agents. Finally, 5-Chloroquinoline-8-carbonitrile could be used in the development of new therapeutic strategies for the treatment of neurological disorders, such as Alzheimer’s disease.
Eigenschaften
IUPAC Name |
5-chloroquinoline-8-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFGJIWZVKDQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride](/img/structure/B3176888.png)
